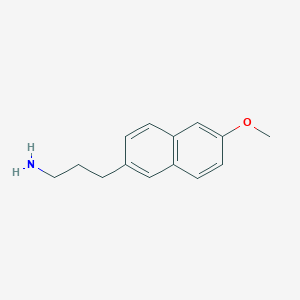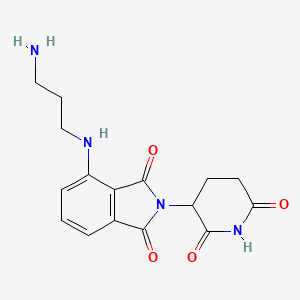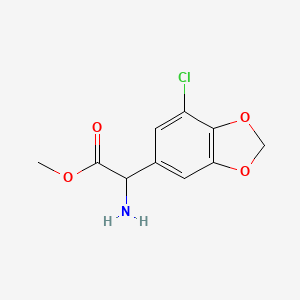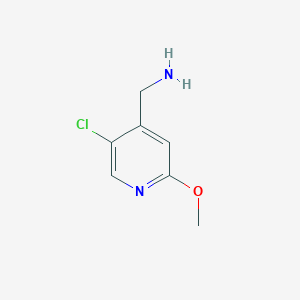
5-Chloro-6-(difluoromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a difluoromethyl group at the 6th position, and a carboxylic acid group at the 3rd position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto a pyridine ring. One common method involves the chlorination and fluorination of a pyridine precursor. For example, starting with 3-picoline, the compound can be synthesized through a series of steps including chlorination, fluorination, and carboxylation .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The process may involve the use of trichloromethyl-pyridine as an intermediate, followed by selective fluorination and subsequent functional group transformations to introduce the carboxylic acid group .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the carboxylic acid group.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the carboxylic acid group can influence its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is used in the production of crop-protection products and shares similar structural features with 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid.
3-chloro-5-(trifluoromethyl)pyridine: Another related compound with applications in agrochemicals.
Uniqueness
The unique combination of the chlorine, difluoromethyl, and carboxylic acid groups in 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced reactivity in substitution and coupling reactions, as well as specific biological activities that make it valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H4ClF2NO2 |
|---|---|
Poids moléculaire |
207.56 g/mol |
Nom IUPAC |
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-1-3(7(12)13)2-11-5(4)6(9)10/h1-2,6H,(H,12,13) |
Clé InChI |
XCQPICPQMPXJPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13537114.png)

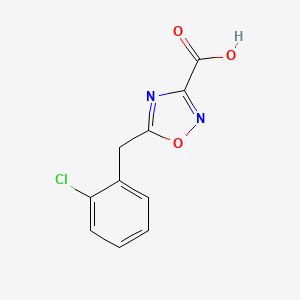

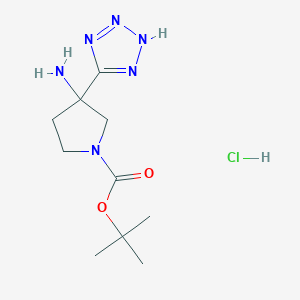
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13537136.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B13537137.png)

![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
